molecular formula Cd2Cl4H10O5 B1593118 Unii-2R707sxc9H CAS No. 7790-78-5

Unii-2R707sxc9H

Cat. No. B1593118
CAS RN: 7790-78-5
M. Wt: 456.7 g/mol
InChI Key: DZVRGWYMCGLNKJ-UHFFFAOYSA-J
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Description

Unii-2R707sxc9H is a laboratory-synthesized compound that has been used in a variety of scientific research projects. It is a highly versatile and powerful tool in the field of biochemistry and physiology, and its potential applications are still being explored. In

Scientific Research Applications

Nanoparticle Synthesis and Applications

The development of novel materials is a fundamental aspect of chemical research, driven by advancements in industry and technology. The electronics industry, in particular, has seen significant evolution due to discoveries of new semiconducting materials, progressing from vacuum tubes to diodes, transistors, and eventually to miniature chips. This technological progression highlights the critical role of material science in advancing electronics and other fields. One such example is the liquid-phase syntheses of inorganic nanoparticles, which are pivotal for various applications ranging from medical diagnostics to environmental sensing and electronics enhancement. These advancements underline the synergism between scientific discovery and technological development, showcasing the broad impact of novel materials research (Cushing, Kolesnichenko, & O'connor, 2004).

Thin Film Research for Advanced Materials

The study of UNx thin films through reactive DC sputtering in an N2-containing atmosphere has provided insights into the electronic properties of materials like UN and U2N3. The investigation into 4f-core-level photoelectron spectra and valence-band spectra has confirmed the itinerant character of 5f-electronic states in UN, showing a high density of states at the Fermi energy. This research is crucial for understanding and developing materials with specific electronic properties, which can be applied in various technological advancements, including semiconductors and sensor technologies (Black et al., 2001).

University Nanosat Program: Bridging Academia and Industry

The University Nanosat Program (UNP) represents an innovative approach to fostering collaboration between academia and industry in the field of aerospace. Sponsored by various governmental and academic institutions, UNP aims to fly student-built nanosatellites, providing a practical platform for students to engage in space-related research and development. This initiative not only trains the next generation of aerospace professionals but also introduces novel methodologies and technologies, such as autonomous controls and advanced sensors, into the aerospace sector. The program's focus on cost-sharing, education, and program flexibility highlights the potential for academia-industry partnerships to contribute significantly to technological innovation (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

properties

IUPAC Name

cadmium(2+);tetrachloride;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cd.4ClH.5H2O/h;;4*1H;5*1H2/q2*+2;;;;;;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVRGWYMCGLNKJ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cd+2].[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd2Cl4H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040183
Record name Cadmium(II) chloride hydrate (2:5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadmium chloride hydrate (1:2.5)

CAS RN

7790-78-5, 34330-64-8
Record name Cadmium chloride hemipentahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadmium(II) chloride hydrate (2:5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cadmium chloride, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CADMIUM CHLORIDE HEMIPENTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R707SXC9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.